2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone
Description
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone is a nitrogen-rich heterocyclic compound featuring an indole core substituted with a methyl group at the 2-position and an azidoacetyl moiety at the 3-position. Its molecular formula is C₁₁H₁₀N₄O, with a molecular weight of 214.23 g/mol . The azide group (-N₃) and indole scaffold make it a versatile intermediate in organic synthesis, particularly for click chemistry and bioactive molecule development.
Properties
IUPAC Name |
2-azido-1-(2-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-7-11(10(16)6-13-15-12)8-4-2-3-5-9(8)14-7/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABBFDPMMPHKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with sodium azide in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the azido group. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the azido group to an amine group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: Due to its enzyme inhibitory properties, it is being explored for potential therapeutic applications in treating diseases related to enzyme dysregulation.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone exerts its effects involves its interaction with specific molecular targets. For example, its inhibitory activity against acetylcholinesterase is mediated through binding to the enzyme’s active site, preventing the breakdown of acetylcholine. This interaction is facilitated by the compound’s azido group, which forms stable complexes with the enzyme.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s structural uniqueness lies in its 2-methylindole core, which distinguishes it from simpler aryl- or alkyl-substituted α-azido ketones. Key comparisons include:
Key Observations :
- The indole NH group in the target compound enables hydrogen bonding, influencing solubility and crystal packing.
- Electron-donating groups (e.g., 4-methoxy) on phenyl rings enhance biotransformation efficiency in fungal reductions , while halogens (e.g., bromine) increase melting points and reactivity .
Comparison with Phenyl Analogues :
Physical Properties
Trends :
Mechanistic Insights :
- The indole scaffold enhances binding to AChE/GST active sites via π-π stacking and hydrogen bonding.
- The azide group may interact with enzyme residues through dipole interactions, improving inhibition .
Biological Activity
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone is a compound that has garnered attention due to its unique structural features, including an azido group and an indole moiety. This compound exhibits significant biological activity, particularly in enzyme inhibition, which makes it a candidate for various applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 200.201 g/mol. The presence of the azido group contributes to its reactivity, and the indole structure is known for its biological significance.
Enzyme Inhibition
This compound has been identified as an effective inhibitor of several enzymes, notably acetylcholinesterase (AChE) and glutathione S-transferase (GST).
- Acetylcholinesterase (AChE) : This enzyme plays a crucial role in the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.
- Glutathione S-transferase (GST) : GST enzymes are involved in detoxification processes. Inhibition of GST can enhance the efficacy of certain chemotherapeutic agents by preventing drug resistance.
The compound has shown moderate to good inhibitory activities against these enzymes, with specific Ki values indicating its potency as an inhibitor .
| Enzyme | Inhibition Type | Ki Value |
|---|---|---|
| AChE | Competitive | Low Ki value indicating strong inhibition |
| GST | Competitive | Moderate Ki value indicating effective inhibition |
The mechanism by which this compound exerts its biological effects involves binding to the active sites of target enzymes. This interaction leads to enzyme inhibition, affecting cellular processes such as apoptosis and signaling pathways.
Studies have indicated that this compound can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .
Study on AChE Inhibition
In a laboratory study, various analogs of this compound were synthesized and evaluated for their inhibitory effects on AChE. The results showed that certain modifications to the indole structure enhanced inhibitory potency, with binding energies ranging from -9.3 to -6.0 kcal/mol for different analogs .
Research on GST Inhibition
Another study focused on the effects of this compound on GST activity. The findings revealed that this compound effectively reduced GST activity in vitro, suggesting potential applications in cancer therapy where GST inhibition could enhance treatment efficacy .
Stability and Dosage Effects
The stability of this compound under laboratory conditions has been assessed. It is relatively stable but can degrade when exposed to light and heat over time. Dosage studies in animal models indicate that lower doses exhibit therapeutic effects while higher doses may lead to cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
